molecular formula C20H30FN3O9 B12326775 Capecitabine USP Impurity G

Capecitabine USP Impurity G

Cat. No.: B12326775
M. Wt: 475.5 g/mol
InChI Key: VTELESLWOUWJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Mechanism of Action

The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .

Comparison with Similar Compounds

    Capecitabine: The parent compound, used widely in chemotherapy.

    5-Fluorouracil (5-FU): The active metabolite of capecitabine.

    Tegafur: Another prodrug of 5-FU used in cancer treatment.

Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .

Biological Activity

Capecitabine USP Impurity G, also known as 2',3'-Di-O-acetylcapecitabine, is a significant impurity associated with the chemotherapeutic agent capecitabine. While capecitabine itself is an established prodrug that converts to the active antimetabolite 5-fluorouracil (5-FU), the biological activity of its impurities, particularly this compound, is crucial for understanding the overall pharmacological profile and safety of capecitabine formulations.

Chemical Profile

  • Molecular Formula : C20H30FN3O9
  • Molecular Weight : 475.46 g/mol
  • Structure : this compound features specific acetylation at the 2' and 3' positions, distinguishing it from other related compounds.

Biological Activity Overview

Although this compound itself does not exhibit significant biological activity, its presence in pharmaceutical formulations can influence the pharmacokinetics and pharmacodynamics of capecitabine. The degradation pathways and stability of this impurity are essential for ensuring the efficacy and safety of capecitabine-based therapies.

Impact on Drug Efficacy

  • Bioavailability : The presence of impurities like this compound can affect the bioavailability of capecitabine, potentially altering therapeutic outcomes.
  • Stability : Understanding the stability of this compound under various conditions (e.g., pH changes, temperature) is vital for formulating effective drug delivery systems.

Degradation Studies

Research has shown that this compound can degrade under various stress conditions. A study analyzing acid-induced degradation demonstrated significant differences in retention times and degradation products when comparing untreated and treated samples of capecitabine formulations.

ConditionRetention Time (min)Area (µV sec)% Degradation
Untreated Standard3.342906348-
Treated Standard3.10851825742.82
Untreated Test3.342872061-
Treated Test3.10864236026.34

These findings indicate that impurities like this compound can significantly impact the stability and quality of pharmaceutical formulations.

Case Studies and Research Findings

  • Pharmacokinetic Studies : Clinical trials have demonstrated that variations in impurity profiles can lead to altered pharmacokinetic parameters for capecitabine, affecting its therapeutic efficacy.
  • Combination Therapies : In preclinical models, capecitabine has shown synergistic effects when combined with other agents like docetaxel, potentially influenced by impurities in the formulation.
  • Nanoparticle Formulations : Recent developments in drug delivery systems utilizing albumin-coated nanoparticles have been explored to enhance the site-specific delivery of capecitabine while minimizing the effects of impurities like this compound .

Properties

Molecular Formula

C20H30FN3O9

Molecular Weight

475.5 g/mol

IUPAC Name

pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)

InChI Key

VTELESLWOUWJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O

Origin of Product

United States

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